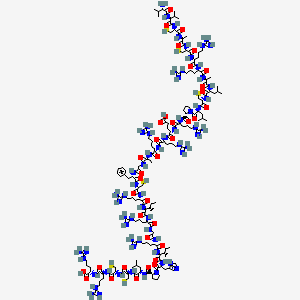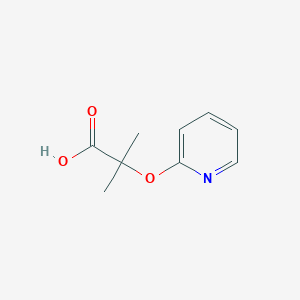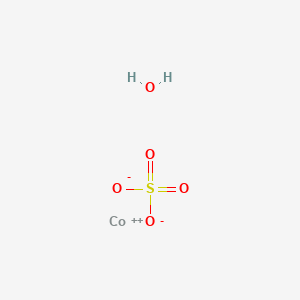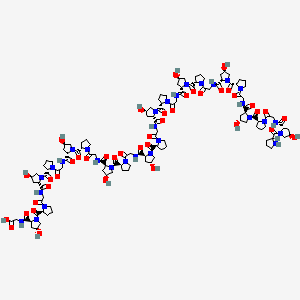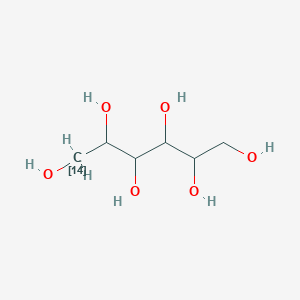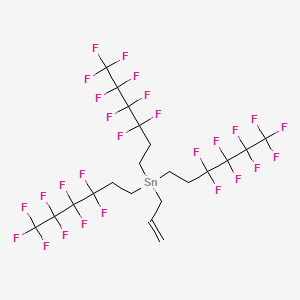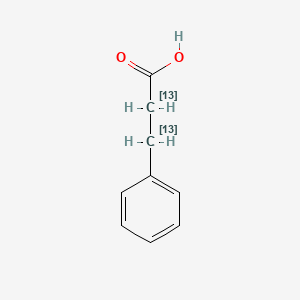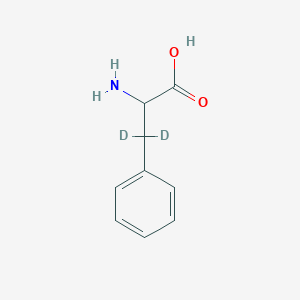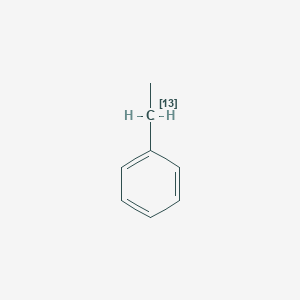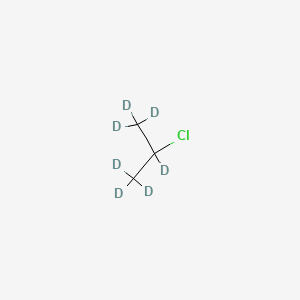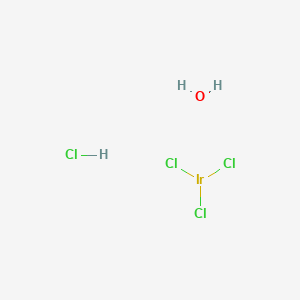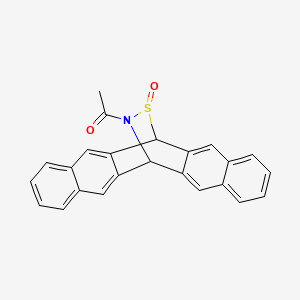
13,6-N-磺酰基乙酰氨基并五苯
描述
13,6-N-Sulfinylacetamidopentacene (NSFAAP) is a highly soluble pentacene precursor . It can be synthesized by Lewis acid-catalyzed Diels-Alder reaction of pentacene and N-sulfinylacetamide . It can be spin coated to form an organic thin film which can be used in organic electronics .
Synthesis Analysis
NSFAAP can be synthesized by Lewis acid-catalyzed Diels-Alder reaction of pentacene and N-sulfinylacetamide . It can be spin coated to form an organic thin film which can be used in organic electronics .Molecular Structure Analysis
The empirical formula of NSFAAP is C24H17NO2S . The molecular weight is 383.46 g/mol .Chemical Reactions Analysis
NSFAAP can be used as a conjugating polymer that can be used in designing of thin film transistors with field mobility of 0.27 cm2 V-1 s-1 and a threshold voltage parameter of -4.25 V .
Physical And Chemical Properties Analysis
NSFAAP is a solid substance . It has a melting point of 169-190 °C . It is soluble in THF, dioxane, and methylene chloride . It exhibits fluorescence with λex 251 nm and λem 498 nm in chloroform .科学研究应用
1. 薄膜开发
13,6-N-磺酰基乙酰氨基并五苯(SAP)在并五苯薄膜的开发中发挥了重要作用。这些薄膜通过将 SAP 转移到固体基底上制备,其特性类似于体相和薄膜相中的真空升华并五苯。基底表面性质对薄膜相产生显着影响,低能表面促进致密微米晶体形成,适用于场效应迁移率 (Musumeci 等人,2008)。
2. 有机电子器件制造
在有机电子领域,SAP 发挥着关键作用。当通过热处理转化为并五苯时,SAP 可以形成柱状晶体,然后在有机电子中使用其独特的特性。这种转变导致并五苯分子排列成有利于电子应用的特定方向 (Murai 等人,2011)。
3. 提高有机薄膜晶体管性能
已证明将 SAP 与印刷的 PEDOT:PSS 电极相结合可以提高有机薄膜晶体管 (OTFT) 的性能。这种组合应用于 SiO2 电介质上,产生了与气相生长的并五苯基 OTFT 相当的结果,突出了 SAP 在提高器件性能方面的潜力 (Luzio 等人,2011)。
4. 溶液处理有机半导体开发
SAP 作为一种前体,用于制造高迁移率、溶液处理的有机半导体。通过固相转化形成并五苯薄膜,它促进了高性能有机薄膜晶体管的制造,标志着有机半导体领域的重要进步 (Afzali 等人,2002)。
5. 有机光伏增强
在有机光伏中探索并五苯衍生物的应用,研究表明,将 SAP 衍生的材料用作双层有机光伏中的 p 型供体层可以实现高达 1.4% 的效率。这一发现对于提高在环境大气中的稳定性至关重要,为太阳能电池技术提供了新的途径 (Gorodetsky 等人,2009)。
6. 使用喷墨打印的 OTFT 推动可持续电子发展
SAP 的潜力延伸到可持续电子领域,特别是在纸上喷墨打印有机晶体管的开发中。使用 SAP 作为高溶解性的并五苯前体,它可以在纸上创建复杂的电路,这是朝着更可持续和多功能的电子解决方案迈出的关键一步 (Orecchini 等人,2010)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
1-(23-oxo-23λ4-thia-24-azahexacyclo[10.10.2.02,11.04,9.013,22.015,20]tetracosa-2,4,6,8,10,13,15,17,19,21-decaen-24-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO2S/c1-14(26)25-23-19-10-15-6-2-4-8-17(15)12-21(19)24(28(25)27)22-13-18-9-5-3-7-16(18)11-20(22)23/h2-13,23-24H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIABOOSIYBUBKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2C3=CC4=CC=CC=C4C=C3C(S1=O)C5=CC6=CC=CC=C6C=C25 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584702 | |
| Record name | 15-Acetyl-6,13-dihydro-6,13-(epithioimino)pentacen-16-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
13,6-N-Sulfinylacetamidopentacene | |
CAS RN |
454675-76-4 | |
| Record name | 15-Acetyl-6,13-dihydro-6,13-(epithioimino)pentacen-16-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13,6-(Epithioimino)pentacene, 16-acetyl-6,13-dihydro-, 15-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 13,6-N-Sulfinylacetamidopentacene a desirable material for OFETs?
A1: 13,6-N-Sulfinylacetamidopentacene offers a solution-processable route to pentacene, a high-performance organic semiconductor. This is crucial as it allows for simpler and potentially lower-cost fabrication techniques compared to traditional vacuum deposition methods used for pentacene [, , ].
Q2: How does the conversion from SAP to pentacene occur, and what structural changes happen?
A2: SAP converts to pentacene through a thermal elimination reaction, typically requiring temperatures above 110°C []. This process involves the removal of the N-sulfinylacetamide groups, leaving behind the pentacene core. This transformation induces significant changes in the material's morphology, from an amorphous film to crystalline structures [].
Q3: How does the performance of OFETs using SAP-derived pentacene compare to those using vapor-deposited pentacene?
A3: While solution-processed SAP-derived pentacene OFETs demonstrate promising results, their performance is generally lower than those fabricated using vapor-deposited pentacene. Mobilities for the former are typically in the order of 10-2 cm2/Vs, compared to 10-1 cm2/Vs for the latter []. This difference is attributed to variations in film morphology and potentially the presence of impurities in the solution-processed films.
Q4: What are the advantages of using inkjet-printed PEDOT:PSS electrodes with SAP in OFET fabrication?
A4: Combining inkjet-printed PEDOT:PSS electrodes with SAP allows for a fully printed OFET fabrication process [, ]. This approach is highly desirable for its potential in low-cost, large-area electronics manufacturing. The compatibility between SAP and PEDOT:PSS also contributes to improved device performance by creating a favorable interface for charge carrier injection [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



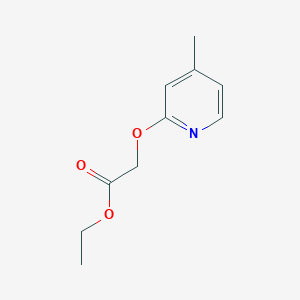
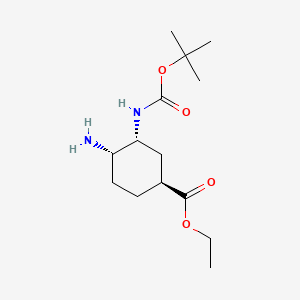
![(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]acetyl]amino]pentanedioic acid](/img/structure/B1612485.png)
